3,4-Dichloro-5-(isopentyloxy)pyridazine
Description
Historical and Contemporary Significance of the Pyridazine (B1198779) Heterocyclic Core in Chemical Research
The pyridazine ring system has been a subject of chemical research for over a century, with the first synthesis reported by Emil Fischer in 1886. wikipedia.org Initially, research focused on fundamental synthesis and reactivity. However, the 20th century saw a surge of interest as the diverse biological activities of pyridazine derivatives were uncovered. The pyridazine scaffold is now recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide spectrum of pharmacological effects. nih.gov
Historically, pyridazine derivatives have been developed into successful therapeutic agents. Examples include Minaprine, an antidepressant; Cadralazine and Hydralazine, used as antihypertensive agents; and Sulfamethoxypyridazine, an antibacterial drug. acs.orgnih.gov The versatility of the pyridazine core allows it to serve as a pharmacophore in agents targeting various biological processes. nih.gov
In contemporary research, the significance of the pyridazine core continues to expand. researchgate.net It is a key component in a multitude of investigational drugs, including anticancer agents, kinase inhibitors, and modulators of the central nervous system. nih.govscirp.org For instance, recent drug approvals like the gonadotropin-releasing hormone receptor antagonist relugolix (B1679264) and the allosteric tyrosine kinase 2 inhibitor deucravacitinib (B606291) highlight the continued relevance of the pyridazine moiety in modern drug discovery. nih.gov Beyond medicine, pyridazine derivatives are crucial in agrochemicals, found in herbicides like Pyridate, and are being explored in materials science for applications in organic light-emitting diodes (OLEDs) and as ligands in catalysis. acs.orgrsc.orgliberty.edu
The enduring importance of this heterocycle stems from its synthetic accessibility and the ease with which its structure can be modified at various positions, allowing for the fine-tuning of biological and physical properties. nih.govresearchgate.net
| Compound Name | Application/Activity | Reference |
|---|---|---|
| Minaprine | Antidepressant, Dopaminergic | acs.org |
| Sulfamethoxypyridazine | Antibacterial | acs.org |
| Pyridate | Herbicidal | acs.org |
| Relugolix | GnRH Receptor Antagonist | nih.gov |
| Deucravacitinib | TYK2 Inhibitor | nih.gov |
| Ensartinib | ALK Inhibitor (Anticancer) | nih.gov |
Contextualization of 3,4-Dichloro-5-(isopentyloxy)pyridazine as a Key Pyridazine Derivative
While extensive research literature on this compound is not widely available, its chemical structure allows for its contextualization as a potentially valuable intermediate in synthetic chemistry. The molecule combines two key structural features: a dichlorinated pyridazine ring and an alkoxy (isopentyloxy) substituent.
The 3,4-dichloropyridazine (B174766) scaffold is a versatile building block. The chlorine atoms act as reactive sites, or "handles," that can be selectively replaced by other functional groups through nucleophilic substitution reactions. For example, similar dichlorinated pyridazines are used to react with nucleophiles like amines, alcohols, or thiols to build more complex molecular architectures. The differential reactivity of the chlorine atoms can often be exploited to achieve regioselective functionalization, a crucial aspect in the synthesis of complex target molecules.
The presence of the isopentyloxy group at the 5-position is also significant. Alkoxy groups are known to modulate the electronic properties of the heterocyclic ring. Furthermore, this group can influence the molecule's physical properties, such as its solubility and lipophilicity. In the context of medicinal chemistry, such modifications are critical for optimizing a compound's pharmacokinetic profile. The isopentyloxy group, with its branched alkyl chain, can impart specific steric and lipophilic characteristics that may be advantageous for binding to biological targets. Therefore, this compound represents a key derivative, not necessarily as an end-product, but as a strategically designed intermediate for the synthesis of functionalized pyridazines with potential applications in various fields of chemical research.
Overview of Research Trajectories for Halogenated and Alkoxy-Substituted Pyridazines
Research involving halogenated and alkoxy-substituted pyridazines follows several key trajectories, primarily driven by their utility in organic synthesis and medicinal chemistry.
Halogenated Pyridazines: The primary research focus for halogenated pyridazines, particularly chloro- and bromo-pyridazines, is their use as versatile synthetic intermediates. organic-chemistry.org The carbon-halogen bonds provide reactive sites for a wide array of modern cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. organic-chemistry.org These reactions allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds from simple halogenated precursors. This synthetic flexibility is paramount in creating libraries of compounds for drug discovery and for the synthesis of advanced materials. organic-chemistry.org Research is continually focused on developing new, milder, and more selective methods for both the halogenation of the pyridazine ring and the subsequent functionalization of the resulting halo-derivatives. organic-chemistry.orgresearchgate.net
Alkoxy-Substituted Pyridazines: The introduction of alkoxy groups onto the pyridazine ring is a common strategy in medicinal chemistry to modulate a compound's properties. Research in this area often explores the structure-activity relationships (SAR) of alkoxy-substituted pyridazines. By varying the length, branching, and position of the alkoxy chain, chemists can fine-tune a molecule's potency, selectivity, and metabolic stability. The alkoxy group can act as a hydrogen bond acceptor or introduce steric bulk that influences binding to a biological target. Furthermore, their introduction can alter a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. Current research continues to explore the synthesis of novel alkoxy-substituted pyridazines and evaluate their potential as therapeutic agents for a range of diseases. nih.gov
Together, the combination of halogen and alkoxy substituents on a pyridazine core, as seen in this compound, represents a strategic design for creating chemical building blocks. These molecules are poised for further elaboration into diverse and complex structures with tailored properties for specific applications in pharmaceutical and material sciences.
| Compound Name |
|---|
| This compound |
| Pyridazine |
| Minaprine |
| Cadralazine |
| Hydralazine |
| Sulfamethoxypyridazine |
| Relugolix |
| Deucravacitinib |
| Pyridate |
| Ensartinib |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1346698-05-2 |
|---|---|
Molecular Formula |
C9H12Cl2N2O |
Molecular Weight |
235.11 g/mol |
IUPAC Name |
3,4-dichloro-5-(3-methylbutoxy)pyridazine |
InChI |
InChI=1S/C9H12Cl2N2O/c1-6(2)3-4-14-7-5-12-13-9(11)8(7)10/h5-6H,3-4H2,1-2H3 |
InChI Key |
FYDGMWBSTIGZAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=CN=NC(=C1Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3,4 Dichloro 5 Isopentyloxy Pyridazine and Analogous Pyridazines
Retrosynthetic Analysis and Strategic Disconnections for 3,4-Dichloro-5-(isopentyloxy)pyridazine
A retrosynthetic analysis of the target molecule, this compound, suggests several logical disconnections. The most apparent disconnection is the ether linkage, which points to a dichlorohydroxypyridazine precursor and an isopentyl halide or alcohol. A further disconnection of the pyridazine (B1198779) ring itself leads back to a 1,4-dicarbonyl compound and hydrazine (B178648), a common and fundamental approach to pyridazine synthesis.
The primary retrosynthetic pathways can be summarized as follows:
C-O Bond Disconnection: This involves the disconnection of the isopentyloxy group, leading back to 3,4-dichloro-5-hydroxypyridazine and a suitable isopentylating agent.
C-Cl Bond Disconnection: This strategy considers the chlorination of a dihydroxypyridazine or a pyridazinone precursor. The regioselectivity of this step is a critical consideration.
Ring Disconnection: This fundamental approach breaks the pyridazine ring down to a dicarbonyl precursor, which can be cyclized with hydrazine.
Established Approaches to Pyridazine Ring System Construction
The construction of the pyridazine ring is a cornerstone of the synthesis of these heterocyclic compounds. Various methods have been developed, often relying on the cyclization of dicarbonyl compounds with hydrazine. wikipedia.org
Synthetic Routes to Dichloropyridazine Precursors (e.g., 3,4-dichloropyridazine)
The synthesis of dichloropyridazine precursors is a critical step. For instance, 3,6-dichloropyridazine (B152260) can be prepared from maleic hydrazide by reaction with phosphoryl chloride. chemicalbook.comnih.gov Another approach involves the chlorination of 3,6-dihydroxypyridazine using reagents like phosphorus pentachloride or N-chlorosuccinimide. google.comgoogle.com The synthesis of 3,5-dichloropyridazine (B104411) has been achieved from (Z)-2,4,4,4-tetrachlorobut-2-enal and semicarbazide (B1199961) hydrochloride. chemicalbook.com
| Precursor | Reagent(s) | Product | Reference(s) |
| Maleic hydrazide | Phosphoryl chloride | 3,6-Dichloropyridazine | chemicalbook.comnih.gov |
| 3,6-Dihydroxypyridazine | Phosphorus pentachloride | 3,6-Dichloropyridazine | google.com |
| 3,6-Dihydroxypyridazine | N-chlorosuccinimide | 3,6-Dichloropyridazine | google.com |
| (Z)-2,4,4,4-tetrachlorobut-2-enal | Semicarbazide hydrochloride | 3,5-Dichloropyridazine | chemicalbook.com |
Cyclization and Ring-Closure Strategies
The most common method for constructing the pyridazine ring is the reaction of a 1,4-dicarbonyl compound with hydrazine or its derivatives. wikipedia.org This is a variation of the Paal-Knorr synthesis. wikipedia.orgalfa-chemistry.comorganic-chemistry.org The reaction typically proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine. organic-chemistry.org
Alternative cyclization strategies include:
Inverse-electron-demand Diels-Alder reactions: This method has been used for the regioselective synthesis of pyridazines from tetrazines and alkynyl sulfides. rsc.org
[4+2] Annulation: A TBAI/K2S2O8-promoted [4+2] annulation of ketene (B1206846) N,S-acetals and N-tosylhydrazones provides trisubstituted pyridazines. organic-chemistry.org
One-pot synthesis from glycosyl furans: This involves a singlet oxygen [4+2] cycloaddition followed by reduction and hydrazine cyclization. nih.gov
| Reactants | Reaction Type | Product Type | Reference(s) |
| 1,4-Dicarbonyl compound + Hydrazine | Paal-Knorr type cyclization | Pyridazine | wikipedia.orgwikipedia.orgalfa-chemistry.comorganic-chemistry.org |
| Tetrazine + Alkynyl sulfide | Inverse-electron-demand Diels-Alder | Trisubstituted pyridazine | rsc.org |
| Ketene N,S-acetal + N-tosylhydrazone | [4+2] Annulation | Trisubstituted pyridazine | organic-chemistry.org |
| Glycosyl furan (B31954) + Hydrazine | One-pot cycloaddition/cyclization | Pyridazine C-nucleoside | nih.gov |
Introduction of the Isopentyloxy Moiety via Etherification Reactions
The introduction of the isopentyloxy group onto the dichloropyridazine scaffold is typically achieved through a nucleophilic substitution reaction, specifically a Williamson ether synthesis. This involves reacting a dichlorohydroxypyridazine with an isopentyl halide in the presence of a base. Alternatively, the reaction can be performed with isopentyl alcohol under conditions that promote etherification, such as the Mitsunobu reaction.
A general procedure for the etherification of a dichloropyridazine derivative is described in a patent where 2,6-dichloro-4-aminophenol is reacted with a substituted dichloropyridazine in the presence of potassium carbonate in DMF at 120 °C. googleapis.com While not the exact target molecule, this demonstrates a common method for introducing an aryloxy or alkoxy substituent onto a dichloropyridazine ring.
Halogenation and Selective Functionalization Protocols
The regioselective functionalization of the pyridazine ring is crucial for accessing specific isomers. Halogenation, particularly chlorination, is a key transformation in the synthesis of the target compound.
Regioselective Chlorination of Pyridazine Scaffolds
The regioselective chlorination of pyridazine scaffolds can be challenging due to the directing effects of the nitrogen atoms and any existing substituents. The choice of chlorinating agent and reaction conditions is critical to control the position of chlorination. For instance, the use of N-chlorosuccinimide (NCS) can provide a degree of selectivity. mdpi.com In some cases, a blocking group strategy may be employed to direct the chlorination to a specific position. A method for the C-4 alkylation of pyridines using a maleic acid-derived blocking group has been reported, which could potentially be adapted for the regioselective functionalization of pyridazines. nih.gov
Modern and Sustainable Synthetic Methodologies for Pyridazine Derivatives
The contemporary synthesis of pyridazine derivatives is increasingly guided by the principles of efficiency and sustainability. Researchers are focusing on methods that offer high yields, atom economy, and reduced environmental impact. These approaches include powerful transition-metal-catalyzed cross-coupling reactions, innovative organocatalytic strategies, and green chemistry techniques that minimize waste and energy consumption. ijrpas.comjournaljpri.com
Metal-Catalyzed Coupling Reactions in Pyridazine Synthesis
Transition-metal-catalyzed reactions are indispensable tools for the functionalization of pyridazine rings through the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, in particular, have been extensively developed for their versatility and reliability. researchgate.netcornell.edu
Key among these are the Suzuki-Miyaura, Stille, Sonogashira, and Heck reactions, which allow for the direct introduction of aryl, vinyl, alkynyl, and other organic moieties onto the pyridazine core. mdpi.com The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is especially advantageous due to the commercial availability and stability of many boronic acids. mdpi.comresearchgate.net
The regioselectivity of these couplings on polysubstituted pyridazines, such as dichloropyridazines, can often be controlled by the choice of catalyst, ligands, and reaction conditions, enabling the selective functionalization of specific positions on the heterocyclic ring. nih.gov For instance, studies on 3,5-dichloropyridazines have shown that ligand choice can invert the 'innate' selectivity, allowing for targeted coupling at either the C3 or C5 position. nih.gov
Table 1: Examples of Metal-Catalyzed Reactions for Pyridazine Synthesis
| Reaction Type | Pyridazine Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 3-Bromo-6-(thiophen-2-yl)pyridazine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/Ethanol, 80 °C | 3-Phenyl-6-(thiophen-2-yl)pyridazine | ~28% | mdpi.com |
| Suzuki-Miyaura | 2,4-Dichloropyridine | Phenylboronic acid | (η³-1-tBu-indenyl)Pd(SIPr)(Cl), KF, THF, RT | 2-Chloro-4-phenylpyridine (major) | >99:1 selectivity | nih.gov |
| Suzuki-Miyaura | 3,5-Dichloro-1,2,4-thiadiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Toluene, Reflux | 3,5-Bis(4-methoxyphenyl)-1,2,4-thiadiazole | Low | nih.gov |
| Sonogashira | Chloro-substituted pyrido[2,3-d]pyridazines | Various alkynes | Pd(0) catalysis, Microwave irradiation | C-4 substituted pyrido[1,2-e]purines | Good | researchgate.net |
| Alkylation | Pyridazine | Allylic substrates | Photochemical, Dithiophosphoric acid (organocatalyst) | C4-allylated pyridazine | Modest | nih.gov |
Organocatalytic and Green Chemistry Approaches
In alignment with the growing demand for sustainable chemical processes, organocatalytic and green chemistry methodologies have become increasingly important in pyridazine synthesis. These approaches aim to replace hazardous reagents and solvents, reduce energy consumption, and simplify reaction procedures. journaljpri.com
Organocatalysis , the use of small organic molecules as catalysts, offers a compelling metal-free alternative for constructing and functionalizing pyridazine rings. A notable example is the aza-Diels-Alder reaction between 1,2,3-triazines and 1-propynylamines, which provides a highly regioselective, metal-free route to 6-aryl-pyridazin-3-amines under neutral conditions. organic-chemistry.orgacs.orgacs.org This method is praised for its broad substrate scope and operational simplicity. organic-chemistry.org Another innovative organocatalytic method involves the photochemical functionalization of pyridines using a dithiophosphoric acid catalyst, which enables the coupling of pyridinyl radicals with allylic radicals. nih.govacs.org
Green Chemistry principles are broadly applied to pyridazine synthesis through various techniques:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, increase yields, and enhance product purity. ijrpas.comscirp.orgresearchgate.net This technique has been successfully used to prepare N-alkylpyridazinium-based ionic liquids, demonstrating significant advantages over conventional heating methods. scirp.orgresearchgate.net The primary benefits stem from rapid, uniform heating of the reaction mixture. ijrpas.comjournaljpri.com
Use of Ionic Liquids: Ionic liquids are considered "green solvents" due to their negligible vapor pressure, thermal stability, and potential for recyclability. scielo.org.mx They can serve as both the solvent and catalyst in reactions, and their ionic nature allows for efficient heating via microwave irradiation. scielo.org.mx
Solvent-Free Reactions: Conducting reactions without a solvent (neat conditions) minimizes waste and simplifies product purification. scielo.org.mx
Table 2: Examples of Organocatalytic and Green Synthetic Approaches for Pyridazines
| Approach | Reaction Type | Substrates | Catalyst/Conditions | Product Type | Key Advantage | Reference |
|---|---|---|---|---|---|---|
| Organocatalysis | Aza-Diels-Alder | 1,2,3-Triazines, 1-Propynylamines | Neutral, metal-free, CHCl₃ or Toluene | 6-Aryl-pyridazin-3-amines | High regioselectivity, broad scope | organic-chemistry.orgacs.orgacs.org |
| Organocatalysis | Radical Functionalization | Pyridines, Allylic substrates | Dithiophosphoric acid, Photochemical | C4-allylated pyridines | Novel C-H functionalization pathway | nih.govacs.org |
| Green Chemistry | N-Alkylation | Pyridazine, Alkyl halides | Microwave irradiation | N-Alkylpyridazinium ionic liquids | Rapid reaction, quantitative yields | scirp.orgresearchgate.net |
| Green Chemistry | Cyclization | β,γ-Unsaturated hydrazones | Cu(II)-catalysis, AcOH (solvent) | Pyridazines | Direct synthesis, good yields | organic-chemistry.org |
Reactivity and Derivatization Strategies of 3,4 Dichloro 5 Isopentyloxy Pyridazine
Electrophilic Aromatic Substitution Reactions on the Pyridazine (B1198779) Nucleus
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. minia.edu.egmasterorganicchemistry.commasterorganicchemistry.com In this process, an electrophile replaces a hydrogen atom on the aromatic ring. minia.edu.eg The pyridazine ring, being a π-electron deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms, is generally deactivated towards electrophilic attack compared to benzene. liberty.edu The reaction proceeds through a two-step mechanism involving the initial attack of the electrophile by the aromatic π-system to form a carbocation intermediate, known as a sigma complex, followed by deprotonation to restore aromaticity. minia.edu.egmasterorganicchemistry.com
For substituted pyridazines like 3,4-Dichloro-5-(isopentyloxy)pyridazine, the existing substituents significantly influence the rate and regioselectivity of electrophilic substitution. The two chlorine atoms are electron-withdrawing groups, further deactivating the ring towards electrophilic attack. Conversely, the isopentyloxy group, an alkoxy group, is an activating group and an ortho-, para-director. However, the inherent electron deficiency of the pyridazine nucleus often makes harsh reaction conditions necessary for electrophilic substitutions to occur. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The interplay between the deactivating effect of the nitrogen atoms and the chlorine atoms, and the activating effect of the isopentyloxy group will determine the ultimate outcome of any attempted electrophilic aromatic substitution on this specific molecule.
Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyridazines
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying halogenated heteroaromatic compounds. masterorganicchemistry.com Unlike electrophilic substitution, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group, typically a halide. masterorganicchemistry.comyoutube.com The electron-deficient nature of the pyridazine ring makes it particularly susceptible to this type of reaction. youtube.com
The two chlorine atoms on this compound are potential sites for nucleophilic attack. The regioselectivity of the substitution is influenced by the electronic effects of the ring nitrogen atoms and the existing substituents. In dichloropyridazines, the positions ortho and para to the nitrogen atoms are generally more activated towards nucleophilic attack. youtube.com
Studies on related dichloropyridazine systems have shown that selective displacement of one halogen atom over the other is achievable by controlling reaction conditions and the nature of the nucleophile. For instance, reactions with nucleophiles such as alkoxides (e.g., sodium methoxide) and amines (e.g., piperidine, morpholine) can lead to monosubstituted products. youtube.comresearchgate.net The reaction of 2-chloropyridines with sodium methoxide (B1231860), for example, results in the displacement of the chloride by the methoxide group through an addition-elimination mechanism. youtube.com This reactivity pattern is applicable to this compound, where either the chlorine at the C4 or C3 position could be selectively replaced.
| Nucleophile | Potential Product | Reaction Type |
| Sodium Methoxide | 4-Chloro-5-(isopentyloxy)-3-methoxypyridazine or 3-Chloro-5-(isopentyloxy)-4-methoxypyridazine | SNAr |
| Ammonia | 4-Amino-3-chloro-5-(isopentyloxy)pyridazine or 3-Amino-4-chloro-5-(isopentyloxy)pyridazine | SNAr |
| Piperidine | 4-Chloro-5-(isopentyloxy)-3-(piperidin-1-yl)pyridazine or 3-Chloro-5-(isopentyloxy)-4-(piperidin-1-yl)pyridazine | SNAr |
The isopentyloxy group at the C5 position plays a crucial role in directing the nucleophilic attack. As an electron-donating group, it can influence the electron distribution within the pyridazine ring, potentially affecting the relative reactivity of the two chlorine atoms. Its steric bulk might also play a role in favoring attack at the less hindered position.
In similar systems, the position of substitution is dictated by the stability of the intermediate Meisenheimer-like complex formed during the addition-elimination sequence. The electron-donating nature of the isopentyloxy group could preferentially stabilize the intermediate where the negative charge is delocalized away from it, or its steric hindrance could direct the incoming nucleophile to the more accessible chlorine atom. Computational studies on related chlorodiazines have highlighted the importance of frontier molecular orbitals (LUMO and LUMO+1) in predicting the site of nucleophilic attack. wuxiapptec.com
Functional Group Transformations and Modifications of the Isopentyloxy Side Chain
The isopentyloxy side chain offers opportunities for further chemical modification, allowing for the introduction of diverse functional groups and the exploration of structure-activity relationships. Standard ether cleavage reactions, for instance using strong acids like HBr or Lewis acids like BBr3, could convert the isopentyloxy group into a hydroxyl group. This resulting hydroxypyridazine could then serve as a handle for a variety of subsequent transformations.
Furthermore, the alkyl chain of the isopentyloxy group itself could be a target for functionalization, although this would likely require more specific and potentially complex synthetic strategies, such as free-radical halogenation followed by nucleophilic substitution, if selectivity can be achieved.
| Reaction Type | Reagents | Potential Product |
| Ether Cleavage | HBr or BBr3 | 3,4-Dichloro-5-hydroxypyridazine |
| O-Alkylation (of the resulting hydroxyl) | Alkyl halide, Base | 3,4-Dichloro-5-(alkoxy)pyridazine |
| Esterification (of the resulting hydroxyl) | Acyl chloride, Base | 3,4-Dichloro-5-(acyloxy)pyridazine |
Strategies for Building Pyridazine-Based Compound Libraries
The versatile reactivity of the this compound scaffold makes it an excellent starting material for the construction of compound libraries for high-throughput screening. liberty.edu
Parallel synthesis and combinatorial chemistry are powerful tools for rapidly generating large numbers of structurally related compounds. nih.gov The sequential and selective nucleophilic aromatic substitution reactions on the dichloropyridazine core are particularly well-suited for these approaches.
A typical strategy would involve reacting this compound with a diverse set of nucleophiles (e.g., a library of amines) in a parallel format. This would yield a library of monosubstituted pyridazines. Each of these products could then be subjected to a second diversification step, reacting the remaining chlorine atom with a different set of nucleophiles. This approach allows for the systematic exploration of the chemical space around the pyridazine core. The synthesis of polysubstituted pyridazinones has been successfully achieved using solution-phase combinatorial methods. nih.gov
| Step | Reaction | Reactants | Library Output |
| 1 | Selective SNAr | This compound + Library of Amines (A) | Library of 4-Chloro-5-(isopentyloxy)-3-(amino)pyridazines |
| 2 | Second SNAr | Products from Step 1 + Library of Alkoxides (B) | Library of 4-(Alkoxy)-5-(isopentyloxy)-3-(amino)pyridazines |
Advanced Derivatization for Enhanced Research Utility
The strategic modification of the this compound scaffold is crucial for expanding its applications in scientific research, particularly in the discovery of novel bioactive molecules. Advanced derivatization techniques focus on the selective substitution of the chlorine atoms and modification of the isopentyloxy side chain to generate a diverse library of analogues for structure-activity relationship (SAR) studies. These derivatives are instrumental in optimizing biological activity, selectivity, and pharmacokinetic properties.
The reactivity of the dichloropyridazine core is characterized by the susceptibility of the chlorine atoms to nucleophilic substitution. This reactivity can be modulated by the electronic effects of the isopentyloxy group and the reaction conditions. Advanced derivatization strategies often involve multi-step synthetic sequences to introduce complex functionalities and build intricate molecular architectures.
One of the primary advanced derivatization approaches involves the selective displacement of one of the chlorine atoms. The C-4 chlorine is generally more reactive towards nucleophiles than the C-3 chlorine due to the electronic influence of the adjacent ether linkage. This differential reactivity allows for a stepwise introduction of different substituents. For instance, reaction with a substituted phenol (B47542) under basic conditions can lead to the formation of a phenoxy-pyridazine derivative. The remaining chlorine atom can then be targeted in a subsequent reaction with a different nucleophile, such as an amine or a thiol, to create a dissymmetrically substituted pyridazine.
Further derivatization can be achieved through modifications of the isopentyloxy side chain. For example, demethylation to the corresponding alcohol would provide a handle for esterification or etherification with a variety of functional groups. These modifications can significantly impact the compound's solubility, lipophilicity, and interaction with biological targets.
A key area of research where such derivatization is critical is in the development of selective receptor modulators. For example, pyridazinone derivatives have been investigated as thyroid hormone receptor (THR) agonists. google.comjustia.comgoogle.com In this context, the derivatization of a core structure similar to this compound is aimed at achieving high affinity and selectivity for the THR-β isoform over the THR-α isoform to maximize therapeutic effects while minimizing side effects. google.com The synthesis of these complex molecules often involves the coupling of the pyridazine core with other heterocyclic systems, such as triazines, demonstrating the utility of advanced derivatization in creating sophisticated molecular probes and potential drug candidates. google.com
The following tables outline potential advanced derivatization reactions based on the known reactivity of related dichloropyridazine systems.
Table 1: Selective Nucleophilic Aromatic Substitution (SNAr) Reactions
| Reagent/Catalyst | Reaction Conditions | Potential Product Structure | Research Utility |
| Substituted Phenol / Base (e.g., K2CO3) | High Temperature (e.g., 140°C) | 3-Chloro-4-(substituted-phenoxy)-5-(isopentyloxy)pyridazine | Introduction of aryl ether linkages for SAR studies in receptor binding. |
| Substituted Aniline / Base | High Temperature | 3-Chloro-4-(substituted-anilino)-5-(isopentyloxy)pyridazine | Formation of diarylamine structures, important for kinase inhibitor development. |
| Alkyl Thiol / Base | Moderate Temperature | 3-Chloro-4-(alkylthio)-5-(isopentyloxy)pyridazine | Introduction of thioether groups to modulate electronic properties and metabolic stability. |
Table 2: Sequential Derivatization Strategies
| Step | Reagent | Potential Intermediate/Product | Research Utility |
| 1 | Substituted Phenol / Base | 3-Chloro-4-(substituted-phenoxy)-5-(isopentyloxy)pyridazine | Selective functionalization at the C-4 position. |
| 2 | Amine / Palladium Catalyst (Buchwald-Hartwig coupling) | 3-(Amino)-4-(substituted-phenoxy)-5-(isopentyloxy)pyridazine | Introduction of diverse amine functionalities for fine-tuning biological activity. |
| 3 | Boronic Acid / Palladium Catalyst (Suzuki coupling) | 3-(Aryl)-4-(substituted-phenoxy)-5-(isopentyloxy)pyridazine | Creation of biaryl structures to explore extended binding pockets of target proteins. |
These advanced derivatization strategies transform the simple this compound molecule into a versatile platform for the generation of novel chemical entities with tailored properties for a wide range of research applications, from fundamental chemical biology to preclinical drug discovery.
Research Applications and Biological Activities of 3,4 Dichloro 5 Isopentyloxy Pyridazine in Chemical Biology and Agrochemicals Research Perspective
Agrochemical Research Applications of Pyridazine (B1198779) Derivatives
The pyridazine scaffold is a well-established pharmacophore in the development of agrochemicals. researchgate.net The inherent chemical properties of the pyridazine ring, including its two adjacent nitrogen atoms, make it a versatile core for designing molecules with a wide array of biological functions relevant to crop protection. researchgate.net Research into pyridazine derivatives has revealed their potential as herbicides, insecticides, and plant growth regulators. researchgate.netbibliomed.org
Investigation of Herbicidal Activity and Proposed Mechanisms (e.g., Photosynthesis Inhibition)
Pyridazine derivatives have been investigated for their herbicidal properties. For instance, some 3-acetyl-4-hydroxy-2,1-benzothiazine derivatives, which share a heterocyclic core, have demonstrated good herbicidal activity. sci-hub.se The mechanism of action for many herbicidal compounds involves the inhibition of crucial biological processes in plants, such as photosynthesis. While specific studies on 3,4-Dichloro-5-(isopentyloxy)pyridazine are not available, its structural similarity to other herbicidal pyridazines suggests it could be a candidate for such research. The dichlorinated pyridazine core, in particular, might play a role in inhibiting enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD), a known target for herbicides. sci-hub.se
Further research could involve screening this compound against various weed species to determine its efficacy and selectivity. Mechanistic studies would be crucial to identify its molecular target, potentially through assays monitoring photosynthetic activity or specific enzyme inhibition.
Exploration of Insecticidal and Plant Growth Regulating Effects
The pyridazine nucleus is also a key feature in compounds with insecticidal properties. bibliomed.org For example, a series of nitropyridyl-based dichloropropene ethers have shown remarkable insecticidal activities against major lepidopteran pests. nih.gov The ether linkage in this compound is a common structural motif in such insecticides. nih.gov Preliminary insecticidal activity tests on other pyridazine derivatives have shown promising results against insects like Musca domestica and Macrosiphum pisi. bibliomed.org
In addition to pest control, pyridazine derivatives have been explored as plant growth regulators. researchgate.net Certain pyridazine compounds have been shown to influence germination, morphogenesis, and the production of important plant compounds like lignans (B1203133) in common bean plants. researchgate.net Similarly, derivatives of pyrimidine (B1678525) and pyridine (B92270) have demonstrated cytokinin-like activity, enhancing the content of photosynthetic pigments in barley. researchgate.net The potential of this compound in this area warrants investigation, as it could offer new avenues for improving crop yield and resilience.
Exploration of Biological Activities (In Vitro Research)
Beyond agrochemical applications, the pyridazine scaffold is a prominent feature in molecules with a wide range of pharmacological activities. idosi.orgnih.gov In vitro studies of various pyridazine derivatives have demonstrated their potential as antimicrobial, antifungal, and anticancer agents, as well as enzyme inhibitors.
In Vitro Antimicrobial and Antifungal Activity Investigations
Numerous studies have highlighted the antimicrobial and antifungal potential of pyridazine derivatives. idosi.orgtandfonline.com Synthesized pyridazinone compounds have shown a spectrum of activity from mild to potent against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. idosi.org Similarly, significant antifungal activity has been observed against species such as Candida albicans and Aspergillus niger. idosi.orgtandfonline.com
For instance, certain pyridazinone derivatives have exhibited potent antifungal activity, with some compounds being more active than the standard drug fluconazole (B54011) against C. albicans. idosi.org The structural features of this compound, including the chlorinated core and the ether side chain, could contribute to such activities. Future research should involve screening this compound against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentrations (MICs).
Table 1: Representative Antimicrobial and Antifungal Activities of Pyridazine Derivatives
| Compound Type | Target Organism | Activity | Reference |
| Pyridazinone Derivatives | Staphylococcus aureus | Potent Antibacterial | idosi.org |
| Pyridazinone Derivatives | Candida albicans | Potent Antifungal | idosi.org |
| Pyridazin-3(2H)-one Derivatives | Fusarium solani | Significant Antifungal | tandfonline.com |
| Pyridazinone-based Diarylurea | Staphylococcus aureus | MIC = 16 µg/mL | nih.gov |
| Pyridazinone-based Diarylurea | Candida albicans | MIC = 16 µg/mL | nih.gov |
This table presents data for related pyridazine compounds to illustrate the potential activities, not for this compound itself.
In Vitro Antitumor and Anticancer Research (Cell-based Assays)
The pyridazine nucleus is a key component of several molecules investigated for their anticancer properties. nih.govacs.orgscilit.com A variety of substituted pyridazine derivatives have demonstrated significant antiproliferative activity against numerous cancer cell lines. nih.govnih.gov For example, a series of 3,6-disubstituted pyridazines showed excellent to moderate anticancer action against breast cancer cell lines (T-47D and MDA-MB-231). nih.gov
The mechanism of action for these anticancer pyridazines often involves the inhibition of key cellular regulators like cyclin-dependent kinases (CDKs). nih.gov For instance, certain pyridazines have been identified as potent inhibitors of CDK2, a crucial enzyme in cell cycle progression. nih.gov Given these precedents, this compound should be evaluated in cell-based assays against a panel of human cancer cell lines to determine its potential cytotoxic and antiproliferative effects.
Table 2: In Vitro Anticancer Activity of Representative Pyridazine Derivatives
| Compound Series | Cancer Cell Line | IC₅₀ Range | Target | Reference |
| 3,6-Disubstituted Pyridazines | T-47D (Breast Cancer) | 0.43 - 35.9 µM | CDK2 | nih.gov |
| 3,6-Disubstituted Pyridazines | MDA-MB-231 (Breast Cancer) | 0.99 - 34.59 µM | CDK2 | nih.gov |
| Pyridazine-Pyrazoline Hybrids | UO-31 (Renal Cancer) | 0.65 - 0.84 µM | EGFR | nih.gov |
| Dichloroacetamides | LOX IMVI (Melanoma) | 45.83% Growth Inhibition | Not Specified | pharmj.org.ua |
This table presents data for related pyridazine compounds to illustrate the potential activities, not for this compound itself.
Enzyme Inhibitory Profiles and Therapeutic Potential (e.g., Glycosidase Inhibitors, Neuraminidase Inhibitors)
Pyridazine derivatives have emerged as promising inhibitors of various enzymes with therapeutic relevance. nih.govresearchgate.netnih.gov Notably, they have been investigated as inhibitors of α-glucosidase and neuraminidase.
α-Glucosidase Inhibition: α-Glucosidase inhibitors are a class of drugs used to manage type 2 diabetes by delaying carbohydrate digestion. acs.org Several novel pyridazine-based derivatives have been synthesized and shown to be potent inhibitors of α-glucosidase, with some compounds exhibiting significantly greater potency than the standard drug, acarbose. researchgate.netnih.govnih.gov The structural features of these inhibitors often include a pyridazine core linked to other cyclic moieties. nih.gov
Neuraminidase Inhibition: Neuraminidase is a key enzyme for the influenza virus, and its inhibition is a major strategy for antiviral therapy. nih.gov Researchers have synthesized and evaluated pyridazine derivatives as potential influenza neuraminidase inhibitors. nih.gov For example, 1,4,5,6-tetrahydropyridazine (B8734711) derivatives have demonstrated inhibitory activity against influenza neuraminidase in the micromolar range. nih.gov
The potential of this compound as an enzyme inhibitor should be explored through in vitro enzymatic assays against a range of targets, including but not limited to glycosidases and neuraminidases.
Table 3: Enzyme Inhibitory Activity of Representative Pyridazine Derivatives
| Compound Class | Target Enzyme | Potency (IC₅₀) | Reference |
| Pyridazine-based N-aryl acetamides | α-Glucosidase | 70.1 µM | nih.gov |
| Pyridazine-triazole hybrids | α-Glucosidase | 1.7 µM | nih.gov |
| 1,4,5,6-Tetrahydropyridazine derivatives | Influenza Neuraminidase | µM range | nih.gov |
This table presents data for related pyridazine compounds to illustrate the potential activities, not for this compound itself.
Role as a Pyridazine Scaffold in Lead Compound Optimization and Discovery
The pyridazine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets, making it a valuable starting point for drug discovery. nih.govnih.gov The unique properties of the pyridazine ring, such as its polarity, dual hydrogen-bonding capacity, and ability to participate in π-π stacking, are crucial for its interaction with biological targets. nih.gov These characteristics make pyridazine-based compounds versatile candidates for developing new therapeutic agents for a wide range of diseases, including cancer, inflammation, and hypertension. nih.govacs.org
The compound this compound serves as a chemical building block, available for researchers to use in the synthesis of more complex molecules. bldpharm.comchemscene.com Its structure is particularly interesting for lead optimization, a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its efficacy, selectivity, and pharmacokinetic properties. nih.gov
The two chlorine atoms on the pyridazine ring are significant features. Chlorine substitution is a common strategy in drug design, often referred to as the "magic chloro" effect, as it can dramatically enhance a compound's potency and metabolic stability. rsc.orgacs.org The presence of chlorine can alter the electronic properties of the ring and provide sites for further chemical modification, allowing for the creation of a library of related compounds for screening. nih.gov
The isopentyloxy group provides a lipophilic (fat-soluble) component, which can be crucial for a drug's ability to cross cell membranes. This group can be modified to fine-tune the compound's solubility and how it is metabolized in the body. The combination of the dichlorinated core and the flexible ether linkage offers multiple points for chemical diversification, a key aspect of scaffold-based drug design. researchgate.netacs.org
Researchers have successfully developed numerous pyridazine derivatives into potent therapeutic agents by modifying scaffolds similar to this compound. For example, by making strategic chemical changes to the pyridazine core, scientists have created potent inhibitors for targets like the JNK1 pathway, which is involved in cancer. acs.org The table below illustrates how different substitutions on the pyridazine scaffold have led to compounds with various biological activities, highlighting the scaffold's versatility in drug discovery.
| Pyridazine-Based Compound | Key Structural Features | Biological Target/Activity | Therapeutic Area | Reference |
|---|---|---|---|---|
| Minaprine | Aminophenyl and methylamino substitutions | Serotonin and dopamine (B1211576) receptor agonist | Antidepressant | lifechemicals.com |
| Ponatinib | Fused imidazo[1,2-b]pyridazine (B131497) core | Multi-targeted tyrosine kinase inhibitor | Oncology | nih.gov |
| Ensartinib | Amide-linked pyridazine | Anaplastic lymphoma kinase (ALK) inhibitor | Oncology (NSCLC) | acs.org |
| Telaglenastat | Amide-linked pyridazine | Glutaminase inhibitor | Oncology | acs.org |
| Pyrido[2,3-d]pyridazine-2,8-dione derivative (Compound 7c) | Fused pyridone ring | COX-1/COX-2 dual inhibitor | Anti-inflammatory | rsc.org |
Applications in Materials Science and Ligand Design for Catalysis
Beyond its potential in medicine, the pyridazine scaffold is also valuable in materials science and catalysis. The two adjacent nitrogen atoms in the pyridazine ring give it unique electronic properties and the ability to act as a ligand, a molecule that binds to a central metal atom to form a coordination complex. lifechemicals.comacs.org
In materials science, pyridazine derivatives have been used as building blocks for creating energetic materials. researchgate.netd-nb.info By attaching specific chemical groups (like nitro groups) to the pyridazine core, researchers can synthesize high-density materials with high thermal stability. d-nb.info The structure of this compound, with its reactive chlorine atoms, could potentially be modified to introduce such energy-rich functionalities.
The ability of pyridazines to bind to metal ions also makes them excellent candidates for designing ligands for catalysis. alfachemic.com Catalysts are substances that increase the rate of a chemical reaction without being consumed themselves. Pyridine-based ligands are widely used in catalysts for various industrial processes, including hydrogenation and polymerization. alfachemic.com
Recently, researchers have developed heterogeneous catalysts by attaching copper complexes to pyridazine-functionalized materials. rsc.org These catalysts have shown high efficiency in chemical reactions like the epoxidation of styrene (B11656). rsc.org The this compound molecule, with its two nitrogen atoms and chlorine substituents, could serve as a precursor for creating novel ligands. The chlorine atoms could be replaced with other functional groups to create a "pincer" or tridentate ligand capable of strongly binding to a metal center, thereby forming a stable and efficient catalyst. acs.org
The table below provides examples of how pyridazine and related pyridine scaffolds have been utilized in materials science and catalysis.
| Application Area | Scaffold/Ligand Type | Specific Example/Use | Key Finding/Property | Reference |
|---|---|---|---|---|
| Energetic Materials | Dinitro-pyridazine-1-oxide | Synthesis of 3,5-bis(methylnitramino)-4,6-dinitropyridazine-1-oxide | Creation of high-density, thermally stable materials. | d-nb.info |
| Heterogeneous Catalysis | Dipyridyl-pyridazine (dppz) ligand | Copper-complexed dppz on a porous support for styrene epoxidation | High styrene conversion (86.0%) and good selectivity. | rsc.org |
| Coordination Chemistry | Picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH) | Formation of complexes with Ni(II), Cu(II), and Zn(II) | Demonstrates the ability of chlorinated pyridazines to act as tridentate ligands. | acs.org |
| Polymerization | Titanium-pyridine complex | Catalyst for olefin and alkyne polymerization | Effective in Ziegler-Natta catalyzed processes. | alfachemic.com |
| Coordination Polymers | Quinoline- and Pyridine-derived ligand | Synthesis of a 2D photoluminescent coordination polymer with Cu(II) | Resulting product displays useful photochemical properties. | mdpi.com |
Q & A
Q. What synthetic methodologies are recommended for preparing 3,4-Dichloro-5-(isopentyloxy)pyridazine?
The synthesis of pyridazine derivatives typically involves nucleophilic substitution or transition-metal-catalyzed reactions. For example:
- Microwave-assisted synthesis can enhance reaction efficiency for pyridazine derivatives, as demonstrated in the preparation of structurally similar 3,6-dichloropyridazines .
- Functionalization strategies : Mono- or bis-substitution of dichloropyridazine precursors via selective displacement of chlorine atoms with nucleophiles (e.g., alkoxy groups) is common. For instance, 3,6-dichloro-4-isopropylpyridazine was functionalized using isopropyl groups under controlled conditions .
- Transition-metal catalysis : Copper or palladium catalysts enable cross-coupling reactions to introduce complex substituents, as seen in imidazopyridazine synthesis .
Q. How can NMR spectroscopy validate the structural integrity of this compound?
1H NMR is critical for confirming substitution patterns and regiochemistry:
- Aromatic proton signals : The pyridazine ring protons typically appear downfield (δ 7–9 ppm). For example, in 3,4-Dichloro-5-(3-fluoro-5-(trifluoromethyl)benzyl)-pyridazine, aromatic protons were observed at δ 8.87 ppm for the pyridazine ring .
- Alkoxy group protons : The isopentyloxy group’s methylene protons resonate near δ 4.2–4.5 ppm, as seen in analogous compounds .
- Integration ratios should match expected proton counts for substituents.
Q. What analytical techniques are suitable for purity assessment?
- HPLC-MS : Detects trace impurities (e.g., unreacted precursors or byproducts) using reference standards like those in pharmaceutical impurity profiling .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm molecular geometry and purity .
- Elemental analysis : Validates stoichiometric ratios of C, H, N, and Cl.
Advanced Research Questions
Q. How can regioselective functionalization of the pyridazine ring be achieved?
Regioselectivity depends on electronic and steric factors:
- Electrophilic substitution : Chlorine atoms at positions 3 and 4 activate the ring for nucleophilic attack at position 5. For example, alkoxy groups can be introduced via SNAr reactions under basic conditions .
- Transition-metal mediation : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) allows selective introduction of aryl/heteroaryl groups at dechlorinated positions .
- Computational modeling : DFT calculations predict reactive sites by analyzing electron density maps .
Q. How to resolve contradictions in crystallographic data during structure refinement?
- SHELX refinement : Use SHELXL for high-resolution data to model disorder or twinning. For example, SHELXPRO interfaces with macromolecular data to handle complex crystallographic challenges .
- Multi-conformer models : Address positional disorder by refining alternative conformers with occupancy factors .
- Validation tools : Check R-factors, Ramachandran plots, and electron density maps to ensure model accuracy .
Q. What experimental designs are optimal for studying this compound’s biological interactions?
- Receptor binding assays : Use radioligand displacement studies (e.g., with GPR52 agonists) to assess affinity, as done for structurally related pyridazines .
- Molecular docking : Align the compound with receptor active sites (e.g., neuroreceptors) using software like AutoDock, guided by pyridazine-based pharmacophore models .
- In vitro ADMET profiling : Assess metabolic stability via liver microsomal assays and permeability using Caco-2 cell monolayers .
Q. How to address discrepancies in spectroscopic vs. computational data?
- Benchmarking : Compare experimental NMR/IR spectra with DFT-calculated vibrational frequencies or chemical shifts (e.g., using Gaussian or ORCA) .
- Solvent effects : Account for solvent polarity in computational models, as it influences NMR chemical shifts and UV-Vis absorption .
- Dynamic effects : MD simulations can model conformational flexibility affecting experimental observations .
Notes for Methodological Rigor
- Always validate synthetic routes with control experiments (e.g., monitoring reaction progress via TLC or LC-MS).
- Cross-verify structural data using complementary techniques (e.g., XRD + NMR) .
- For biological studies, include positive/negative controls and replicate experiments to ensure statistical significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
